![molecular formula C21H17N5O4 B2532251 methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 750620-91-8](/img/structure/B2532251.png)
methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” is a complex organic compound. It belongs to the class of compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Molecular Structure Analysis
Pyrazolopyrimidines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The specific molecular structure of “this compound” would require more specific information or advanced computational analysis.Chemical Reactions Analysis
The chemical reactions involving pyrazolopyrimidines are diverse and depend on the specific substituents present in the molecule . Without specific information on the reactions of “this compound”, it’s challenging to provide a detailed analysis.Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
Research has demonstrated the use of related chemical structures in the synthesis of various heterocyclic systems, which are foundational in medicinal chemistry for their potential biological activities. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate and similar compounds have been introduced as reagents for preparing fused pyrimidinones from heterocyclic α-amino compounds, leading to the synthesis of derivatives with potential biological activities (Stanovnik et al., 1990).
Biological Evaluation of Heterocyclic Derivatives
Several studies focus on the biological evaluation of heterocyclic derivatives synthesized from compounds with similar chemical structures. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showing promising results in inhibiting cancer cell growth and lipoxygenase activity (Rahmouni et al., 2016).
Antimicrobial Applications
The antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives has been explored, with studies reporting significant activity against various bacterial and fungal strains. This underscores the potential of these compounds in developing new antimicrobial agents (El-sayed et al., 2017).
Anti-Inflammatory and Anticancer Activities
Compounds derived from similar chemical structures have been investigated for their anti-inflammatory and anticancer activities. For instance, derivatives of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines have been synthesized and shown to exhibit anti-inflammatory activity, comparable to standard drugs, without ulcerogenic activity. This highlights their therapeutic potential in inflammation-related disorders (Aggarwal et al., 2014).
Corrosion Inhibition
In addition to biological applications, some studies have explored the corrosion inhibition properties of heterocyclic derivatives on various metal surfaces in acidic environments. This research suggests potential industrial applications in protecting materials from corrosion (Abdel Hameed et al., 2020).
Zukünftige Richtungen
The field of pyrazolopyrimidines is a vibrant area of research, with potential applications in medicinal chemistry and drug discovery . Future research could explore the synthesis, properties, and potential applications of “methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate” in more detail.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been found to have significant biomedical applications . They are known to interact with various biological targets due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It can be inferred that the compound likely interacts with its targets in a manner similar to other pyrazolo[3,4-b]pyridines, mimicking hinge region binding interactions in kinase active sites .
Biochemical Pathways
Compounds with similar structures have been found to have significant effects on various biochemical pathways, particularly those involving kinases .
Result of Action
Compounds with similar structures have been found to have significant effects on various cellular processes, particularly those involving kinases .
Biochemische Analyse
Biochemical Properties
Methyl 4-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate plays a crucial role in biochemical reactions, particularly in the inhibition of specific kinases. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The interaction between this compound and CDKs involves binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by inhibiting the activity of CDKs, leading to cell cycle arrest and subsequent cell death . Additionally, this compound affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the ATP-binding site of CDKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of CDKs and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits CDK activity and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation, leading to the formation of metabolites that may retain or lose biological activity . These metabolic pathways can influence the overall efficacy and safety profile of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity . The distribution pattern of this compound can affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in the subcellular localization of this compound, ensuring its proper distribution and function .
Eigenschaften
IUPAC Name |
methyl 4-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O4/c1-30-21(29)14-7-9-15(10-8-14)24-18(27)12-25-13-22-19-17(20(25)28)11-23-26(19)16-5-3-2-4-6-16/h2-11,13H,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKICNVZWWVVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromophenyl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2532169.png)
![3-[2-(3-fluorophenyl)-2-oxoethyl]-3-hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2532170.png)



![methyl 4-{(3E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2532175.png)
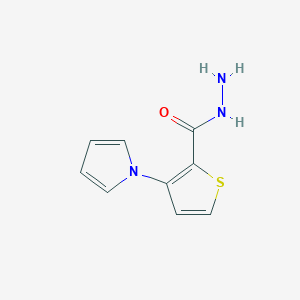
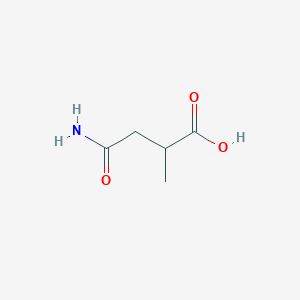
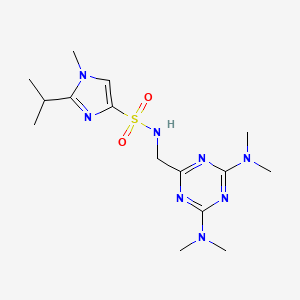
![2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2532183.png)
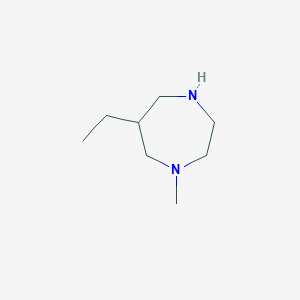
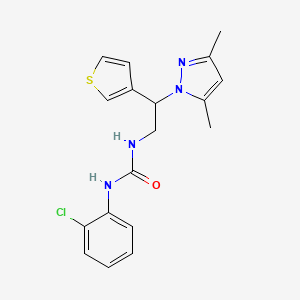
![5-(3-methylphenyl)-N-[5-(phenylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,3-oxazole-4-carboxamide](/img/structure/B2532190.png)
